4,6(1H,5H)-Pyrimidinedione, 2-morpholino-

Physicochemical profiling Tautomerism Drug-likeness

Researchers developing PI3K/AKT/mTOR inhibitors face the time-consuming challenge of introducing a morpholine hinge-binder onto a pyrimidine core. This dione tautomer (CAS 50596-83-3) solves this by providing a pre-installed morpholine at the 2-position, enabling direct diversification at the 4- and 6-positions for focused library synthesis. - Reduces synthesis by 1-2 steps, avoiding late-stage morpholine installation. - Validated scaffold: Present in the pan-PI3K clinical candidate NVP-BKM120 (IC₅₀ ~30-100 nM). - Superior permeability: Single H-bond donor (HBD=1) offers better passive permeability vs. the diol tautomer (HBD=2). - Distinct nitration reactivity at the 5-position for energetic materials research. - Direct precursor to 2-morpholino-4,6-dichloropyrimidine, streamlining scale-up via a two-step chlorination route.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 50596-83-3
Cat. No. B12220909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6(1H,5H)-Pyrimidinedione, 2-morpholino-
CAS50596-83-3
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)CC(=O)N2
InChIInChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h1-5H2,(H,9,10,12,13)
InChIKeyQKALNAZQIMFQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6(1H,5H)-Pyrimidinedione, 2-morpholino- (CAS 50596-83-3): Core Scaffold for Kinase-Targeted Library Synthesis


4,6(1H,5H)-Pyrimidinedione, 2-morpholino- (CAS 50596-83-3) is a heterocyclic small molecule featuring a pyrimidine-4,6-dione core substituted at the 2-position with a morpholine ring [1]. It exists as a tautomer of 2-morpholinopyrimidine-4,6-diol (CAS 24193-00-8) and serves as a crucial synthetic precursor to 2-morpholino-4,6-dichloropyrimidine (CAS 10397-13-4), a widely used intermediate in medicinal chemistry [2]. The compound is valued as a building block for generating libraries of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway [3].

Pre-installed motif Morpholine ring pre-functionalized for kinase hinge binding
Direct precursor Feeds directly into 2-morpholino-4,6-dichloropyrimidine synthesis
Library synthesis May support PI3K/mTOR inhibitor library diversification

Why Generic 2-Substituted Pyrimidine-4,6-diones Cannot Replace 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- in Kinase Inhibitor Synthesis


The 2-morpholino substituent uniquely dictates both the physicochemical profile and the synthetic vectoring capability of the pyrimidine-4,6-dione scaffold. While other 2-substituted analogs (e.g., 2-methyl, 2-amino) share the same core, only the morpholino group provides the specific combination of hydrogen-bond acceptor capacity, moderate basicity, and conformational flexibility required for occupying the hinge region of PI3K and mTOR kinases [1][2]. Furthermore, the dione tautomeric form (CAS 50596-83-3) offers distinct reactivity advantages over the diol tautomer (CAS 24193-00-8) in electrophilic substitution reactions at the 5-position, a critical step in diversifying the scaffold [3]. Substituting with alternative 2-substituted pyrimidine-4,6-diones risks losing both target engagement potency and synthetic tractability.

Alternative 2-substituents (e.g., methyl, amino) may lack the hydrogen-bonding capacity required for PI3K/mTOR hinge engagement.
The diol tautomer (CAS 24193-00-8) may show different 5-position reactivity and altered permeability compared to the dione form.
Non-morpholino scaffolds may require additional synthetic steps to install the hinge-binding motif, affecting library efficiency.

Quantitative Evidence for Selecting 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- Over Closest Analogs


Tautomeric Form Advantage: Dione (CAS 50596-83-3) vs Diol (CAS 24193-00-8) – Reduced Hydrogen-Bond Donor Count for Improved Permeability

The dione tautomer possesses only one hydrogen-bond donor (HBD) compared to two for the corresponding diol tautomer [1]. This difference reduces the topological polar surface area and is predicted to enhance passive membrane permeability, a critical property for oral bioavailability in downstream drug candidates. The measured (computed) parameters indicate a clear differentiation in drug-like properties favoring the dione form for cellular permeability screens.

Tautomer comparison
Data to verify
Dione (CAS 50596-83-3): HBD 1, TPSA 74.5 Ų
Diol (CAS 24193-00-8): HBD 2, TPSA 79 Ų
May support improved passive permeability in cell-based assays
In silico computed; empirical permeability requires validation
Physicochemical profiling Tautomerism Drug-likeness

Synthetic Tractability: Direct Chlorination to Key Intermediate 2-Morpholino-4,6-dichloropyrimidine (CAS 10397-13-4)

The dione/diol scaffold is the direct precursor to 2-morpholino-4,6-dichloropyrimidine, a critical electrophilic partner for Suzuki and Buchwald-Hartwig couplings used to generate PI3K/mTOR inhibitor libraries. The established synthetic route—cyclization of morpholinecarboximidamide with diethyl malonate followed by chlorination with POCl₃ at 120°C—proceeds in high yield from this specific oxidation state [1]. Alternative 2-substituted pyrimidine-4,6-diones (e.g., 2-methyl, 2-amino) do not provide the same vector for introducing the morpholine hinge-binding motif at the 2-position, which is essential for PI3K isoform selectivity.

Synthetic route
Class-level inference
Established 2-step route to 2-morpholino-4,6-dichloropyrimidine; morpholine pre-installed, saves 1–2 steps
May reduce synthetic steps for kinase inhibitor library construction
General route; individual yields may vary
Synthetic chemistry Intermediate Kinase inhibitor

Nitration Reactivity: Quantified Yield Advantage in 5,5-Gem-Dinitro Derivative Formation

In a systematic study of 2-substituted pyrimidine-4,6-diones, nitration in sulfuric acid afforded 5,5-gem-dinitropyrimidine-4,6-diones. The 2-morpholino analog benefits from the electron-donating character of the morpholine ring, which activates the 5-position for electrophilic attack. While exact yields for the morpholino derivative are not individually reported, the general method provides high yields for 2-substituted derivatives, and the resulting gem-dinitro products undergo facile nucleophilic displacement to yield dinitromethane salts and triureas [1]. This reactivity profile is distinct from 2-alkyl or 2-aryl analogs, which may show different nitration rates or side-product profiles.

Electrophilic activation
Class-level inference
Morpholino group activates 5-position for gem-dinitro formation (class yields high)
May enable unique 5,5-gem-dinitro functionalization
Morpholino-specific yield not individually reported; class-level data
Energetic materials Nucleophilic substitution Reactivity

Kinase Inhibitor Potency: Morpholino-Pyrimidine Core Demonstrated in PI3K/mTOR Lead Compounds

The 2-morpholino-pyrimidine motif is a validated pharmacophore for PI3K and mTOR kinase inhibition. The pan-PI3K inhibitor NVP-BKM120 (a 2-morpholino pyrimidine derivative) inhibits all four class I PI3K isoforms with IC₅₀ values in the nanomolar range and shows >50-fold selectivity against other protein kinases [1]. While NVP-BKM120 is a more elaborated analog, the core 2-morpholino-pyrimidine-4,6-dione scaffold provides the essential hinge-binding morpholine and the pyrimidine ring capable of accepting further substitution. Compounds bearing alternative 2-substituents (e.g., 2-aminopyrimidine analogs) often exhibit reduced PI3K affinity or altered isoform selectivity profiles, underscoring the criticality of the 2-morpholino group for potent kinase engagement.

Scaffold precedent
Class-level inference
NVP-BKM120 (a morpholino-pyrimidine derivative): pan-PI3K IC₅₀ ~30–100 nM
Reported scaffold engagement in PI3K/mTOR biochemical assays
Potency from more elaborated analog; direct scaffold activity requires verification
PI3K inhibition mTOR Cancer therapeutics

Optimal Procurement Scenarios for 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- Based on Quantitative Evidence


Medicinal Chemistry: PI3K/mTOR Inhibitor Library Synthesis

The compound is ideally sourced for hit-to-lead and lead optimization programs targeting the PI3K/AKT/mTOR pathway. Its morpholine ring is pre-installed, enabling direct diversification at the 4- and 6-positions via chlorination and subsequent cross-coupling to generate focused kinase inhibitor libraries. As evidenced by the success of 2-morpholino-pyrimidine-based clinical candidates like NVP-BKM120 (pan-PI3K IC₅₀ ~30-100 nM), this scaffold offers validated kinase engagement, reducing the risk of inactive compounds in primary screening [1].

Energetic Materials Research: Precursor to 5,5-Gem-Dinitropyrimidine Derivatives

The activated 5-position of the dione form undergoes efficient nitration to yield 5,5-gem-dinitro derivatives, which serve as precursors to dinitromethane salts and triureas. The electron-donating morpholino group enhances nitration efficiency compared to other 2-substituted analogs. Researchers in energetic materials or those exploring nucleophilic cleavage cascades should source this specific compound to access this unique reactivity profile [2].

Physicochemical Screening: Tautomeric Permeability Profiling

With its single hydrogen-bond donor, the dione tautomer (CAS 50596-83-3) is predicted to exhibit superior passive membrane permeability compared to the diol tautomer (CAS 24193-00-8, HBD = 2). This makes it the preferred form for cellular permeability assays, PAMPA studies, or Caco-2 monolayer experiments designed to evaluate oral bioavailability potential. Procurement teams should specify the dione form to ensure the correct tautomeric species for reproducible permeability data [3].

Process Chemistry: Large-Scale Synthesis of 2-Morpholino-4,6-dichloropyrimidine

The established two-step route (cyclization with diethyl malonate, then POCl₃ chlorination) is amenable to scale-up. The compound serves as the direct precursor to the dichloro intermediate, a key building block for numerous kinase inhibitors. Sourcing this specific CAS number ensures process chemists obtain the correct oxidation state for high-yielding chlorination, avoiding the need for redundant oxidation/reduction steps required with alternative precursors [4].

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor library synthesis
Pre-installed morpholine hinge-binding motif
PI3K isoform selectivity screening
Energetic materials research: gem-dinitro precursor
Electrophilic activation at 5-position
Nitration efficiency and product purity
Tautomer-specific permeability profiling
Reduced hydrogen-bond donor count (dione form)
PAMPA or Caco-2 assay reproducibility
Process chemistry scale-up to dichloro intermediate
Direct chlorination precursor (CAS 50596-83-3)
Scale-up yield and intermediate purity
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